Enzyme Inhibition Potency Shift Driven by Aryl Substituent Identity in Quinoxaline-1,3,4-Oxadiazoles
A direct head-to-head study of twelve quinoxaline-1,3,4-oxadiazole derivatives (10a–l) revealed that the 4-fluoro analog (10f) inhibited hCA I with an IC50 of 1.52 µM, which was 7.37-fold more potent than the standard inhibitor acetazolamide (IC50 = 11.2 µM). In contrast, the 4-chloro analog (10i) was the most potent against hCA II (IC50 = 1.85 µM vs. acetazolamide IC50 = 6.8 µM), while the 3-bromo analog (10k) preferentially inhibited α-glucosidase with an IC50 of 12.8 µM (acarbose IC50 = 23.1 µM) [1]. The target compound’s 2,4-dimethoxyphenyl substituent is electronically distinct from all halogen and monomethoxy variants tested, and based on the demonstrated sensitivity of isoform selectivity to aryl substitution, it is expected to yield a unique inhibition profile. No direct IC50 data for the 2,4-dimethoxy analog are currently available in a comparative dataset with these analogs.
| Evidence Dimension | Enzyme inhibition potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | No direct IC50 data available in a comparative context with analogs 10a–l. |
| Comparator Or Baseline | 10f (4-fluoro) hCA I IC50 = 1.52 µM; acetazolamide hCA I IC50 = 11.2 µM; 10i (4-chloro) hCA II IC50 = 1.85 µM; acetazolamide hCA II IC50 = 6.8 µM; 10k (3-bromo) α-glucosidase IC50 = 12.8 µM; acarbose IC50 = 23.1 µM [1]. |
| Quantified Difference | Substituent-dependent potency shift up to 7.37-fold over standard inhibitors; 2,4-dimethoxy substitution pattern not represented in existing comparative matrix. |
| Conditions | In vitro enzyme inhibition assays using purified human carbonic anhydrase I and II, acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Standard inhibitors: acetazolamide for hCA I/II, tacrine for cholinesterases, acarbose for α-glucosidase [1]. |
Why This Matters
Procurement of the 2,4-dimethoxyphenyl analog is justified when exploring structure-activity relationships for isoform-selective enzyme inhibition, as the published series demonstrates that even single-atom substituent changes produce large potency shifts.
- [1] Mirzazadeh R, Asgari MS, Barzegari E, et al. New quinoxalin-1,3,4-oxadiazole derivatives: Synthesis, characterization, in vitro biological evaluations, and molecular modeling studies. Arch Pharm (Weinheim). 2021;354(9):e2000471. doi:10.1002/ardp.202000471. PMID: 33999440. View Source
